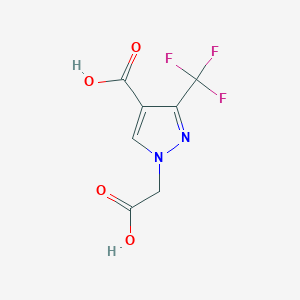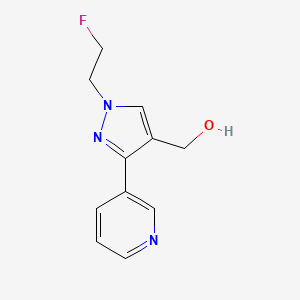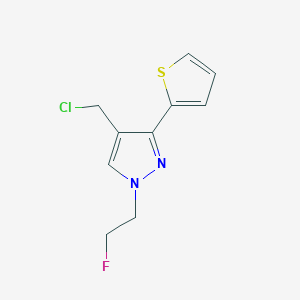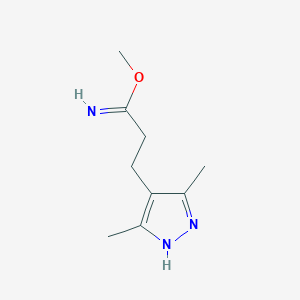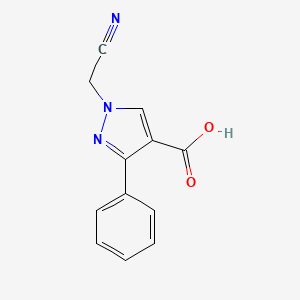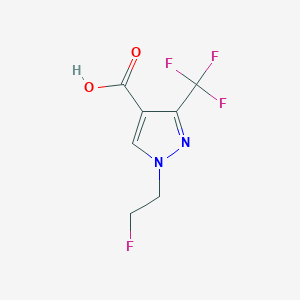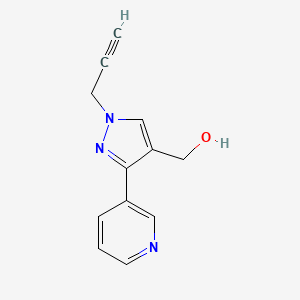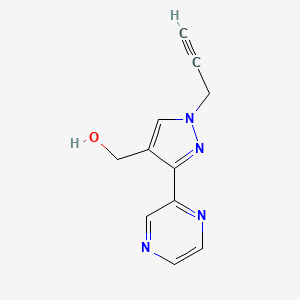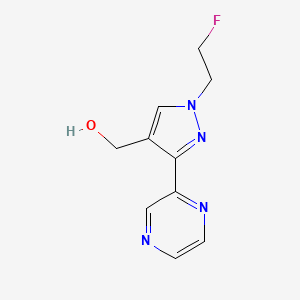
2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid
説明
2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid, also known as 6-FQA, is a fluorinated derivative of quinolinic acid, a naturally occurring metabolite of the kynurenine pathway. It is a small molecule that has been used in a variety of scientific research applications, due to its unique biochemical and physiological effects. 6-FQA has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, 6-FQA has also been shown to have potential therapeutic applications in the treatment of neurological disorders and metabolic diseases.
科学的研究の応用
2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid has been used in a variety of scientific research applications. It has been used in the study of inflammation, oxidative stress, and cancer. In particular, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, this compound has also been studied for its potential therapeutic applications in the treatment of neurological disorders and metabolic diseases.
作用機序
The exact mechanism of action of 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that is involved in the kynurenine pathway, a metabolic pathway that is involved in the production of the neurotransmitter serotonin. By inhibiting IDO, this compound is thought to increase the production of serotonin, which has been linked to a variety of beneficial effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In particular, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, this compound has also been studied for its potential therapeutic applications in the treatment of neurological disorders and metabolic diseases.
実験室実験の利点と制限
The advantages of using 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid in lab experiments include its low cost and easy availability. Additionally, this compound is a small molecule, which makes it easier to handle and manipulate in the lab. The main limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood.
将来の方向性
The potential future directions for 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid research include: further investigation into its mechanism of action; development of new synthesis methods; exploration of its potential therapeutic applications in the treatment of neurological disorders and metabolic diseases; and further exploration of its anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, further research into the safety and efficacy of this compound in clinical trials may be warranted.
特性
IUPAC Name |
2-[1-(6-fluoroquinolin-4-yl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-12-1-2-14-13(10-12)15(3-6-18-14)19-7-4-11(5-8-19)9-16(20)21/h1-3,6,10-11H,4-5,7-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQSHYBRYUJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2=C3C=C(C=CC3=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



